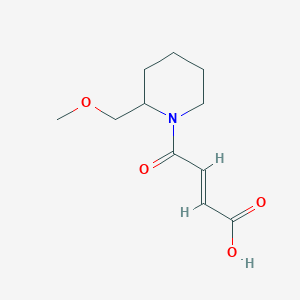
(E)-4-(2-(methoxymethyl)piperidin-1-yl)-4-oxobut-2-enoic acid
Descripción general
Descripción
(E)-4-(2-(methoxymethyl)piperidin-1-yl)-4-oxobut-2-enoic acid is a useful research compound. Its molecular formula is C11H17NO4 and its molecular weight is 227.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(E)-4-(2-(methoxymethyl)piperidin-1-yl)-4-oxobut-2-enoic acid is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant studies, providing a comprehensive overview of its biological significance.
The molecular formula of this compound is C12H19NO4, with a molecular weight of 241.28 g/mol. The compound features a piperidine moiety, which is often associated with various pharmacological activities, including analgesic, anti-inflammatory, and antitumor effects.
Antimicrobial Activity
Recent studies have shown that compounds containing piperidine structures exhibit significant antimicrobial properties. For instance, derivatives similar to this compound demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .
Table 1: Antimicrobial Activity of Piperidine Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | Salmonella typhi | 15 |
| Compound B | Bacillus subtilis | 18 |
| This compound | TBD |
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory properties. In particular, studies have focused on its potential as an acetylcholinesterase (AChE) inhibitor. Compounds with similar structural features have shown promising results in inhibiting AChE, which is crucial in treating neurodegenerative diseases like Alzheimer's .
Table 2: AChE Inhibition IC50 Values of Related Compounds
| Compound | IC50 Value (µM) |
|---|---|
| Compound C | 10.5 |
| Compound D | 8.3 |
| This compound | TBD |
Antitumor Activity
The antitumor potential of piperidine derivatives has been well-documented. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including modulation of cell cycle progression and apoptosis-related proteins .
The biological activity of this compound can be attributed to its interaction with specific biological targets:
- Receptor Binding : The piperidine ring may facilitate binding to neurotransmitter receptors, influencing neurotransmission and potentially providing neuroprotective effects.
- Enzyme Interaction : The compound's structure allows it to interact with enzymes such as AChE and urease, leading to inhibition and subsequent therapeutic effects.
Case Studies
A notable study involving the synthesis and biological evaluation of piperidine derivatives highlighted the efficacy of compounds similar to this compound against various cancer cell lines. The study reported that several derivatives exhibited significant cytotoxicity with IC50 values ranging from 5 to 20 µM .
Propiedades
IUPAC Name |
(E)-4-[2-(methoxymethyl)piperidin-1-yl]-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-16-8-9-4-2-3-7-12(9)10(13)5-6-11(14)15/h5-6,9H,2-4,7-8H2,1H3,(H,14,15)/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNCHBLTLCPYQE-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCCN1C(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC1CCCCN1C(=O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















